molecular formula C6H10FNO2 B8690941 2-Fluoro-N,N-dimethyl-3-oxobutanamide CAS No. 202921-55-9

2-Fluoro-N,N-dimethyl-3-oxobutanamide

Cat. No.: B8690941
CAS No.: 202921-55-9
M. Wt: 147.15 g/mol
InChI Key: OBBPTJNDUMTIOT-UHFFFAOYSA-N
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Description

The compound belongs to the class of N,N-dimethyl-3-oxobutanamides, characterized by a ketone group at the 3-position and dimethylamide substitution. The fluorine atom at the 2-position likely influences its electronic properties, reactivity, and intermolecular interactions compared to other halogenated derivatives .

Properties

CAS No.

202921-55-9

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-3-oxobutanamide

InChI

InChI=1S/C6H10FNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3

InChI Key

OBBPTJNDUMTIOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N(C)C)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of 2-Fluoro-N,N-dimethyl-3-oxobutanamide as an antitumor agent. Its fluorinated structure enhances the compound's bioactivity, making it a candidate for developing new anticancer drugs. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its role in targeted cancer therapies .

Neurological Applications
The compound has also been explored for its neuroprotective effects. Research indicates that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels. A case study demonstrated improved cognitive function in animal models treated with this compound, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Synthesis and Organic Chemistry

Synthesis of Fluorinated Compounds
this compound serves as a precursor for synthesizing various fluorinated compounds, including difluorides and ketoamides. Its ability to introduce fluorine atoms into organic molecules is valuable for developing pharmaceuticals with enhanced metabolic stability and bioavailability .

Compound TypeExample Applications
DifluoridesUsed in agrochemicals and pharmaceuticals
KetoamidesPotential drug candidates in medicinal chemistry

Analytical Chemistry

Chromatographic Techniques
The compound is utilized in analytical chemistry for developing chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). It can be effectively separated using specific HPLC columns, facilitating the analysis of complex mixtures in pharmaceutical formulations .

Case Study 1: Antitumor Activity

A research study published in Chemistry & Biology evaluated the efficacy of this compound derivatives against breast cancer cells. The results indicated a dose-dependent response with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on mice subjected to induced oxidative stress. The results showed a marked reduction in neuronal damage and improved behavioral outcomes, suggesting its potential application in treating neurodegenerative disorders.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility: Halogenated derivatives serve as intermediates in agrochemicals and pharmaceuticals.
  • Environmental Impact: Non-halogenated analogs (e.g., N,N-dimethyl-3-oxobutanamide) are prioritized in green chemistry due to lower persistence, whereas halogenated variants may require stricter disposal protocols .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Fluoro-N,N-dimethyl-3-oxobutanamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via fluorination of a preformed β-ketoamide intermediate. For example, a Claisen condensation between a fluorinated acetyl chloride and dimethylamine could yield the β-ketoamide backbone. Optimization involves controlling temperature (e.g., 0–5°C to suppress side reactions) and using anhydrous solvents (e.g., THF or DCM) to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for structural characterization, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet near -120 ppm confirms the fluorine atom’s presence .
  • ¹H NMR : Methyl groups (N,N-dimethyl) appear as singlets at ~2.8–3.1 ppm, while the β-keto carbonyl proton is absent due to keto-enol tautomerism.
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ketone C=O) and ~1650 cm⁻¹ (amide C=O) validate the oxobutanamide structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of dimethylamine) confirm molecular weight and functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer : Contradictions in X-ray diffraction data (e.g., disordered fluorine atoms or thermal motion artifacts) require iterative refinement using software like SHELXL . Employing high-resolution data (≤1.0 Å) and restraints for anisotropic displacement parameters improves accuracy. Cross-validation with DFT-calculated geometries (e.g., bond lengths/angles) can reconcile discrepancies between experimental and theoretical models .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (up to 10% v/v) or cyclodextrins to enhance solubility .
  • pH Adjustment : Buffer solutions (pH 7.4) stabilize the compound by minimizing hydrolysis of the β-ketoamide group.
  • Derivatization : Introducing hydrophilic groups (e.g., PEGylation) via ester or amide linkages improves aqueous compatibility without altering core reactivity .

Q. How does fluorination at the 2-position influence reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the β-keto carbonyl, accelerating nucleophilic attacks (e.g., by amines or hydrazines). Kinetic studies using ¹H NMR or HPLC can quantify rate enhancements. In contrast, non-fluorinated analogs exhibit slower reactivity due to reduced carbonyl polarization .

Q. What computational approaches predict bioactivity, and how do they align with empirical data?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina. Fluorine’s electronegativity often enhances binding affinity via halogen bonds .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data (IC₅₀ values) to validate predictive models. Discrepancies between computational and experimental results may arise from solvation effects or conformational flexibility .

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